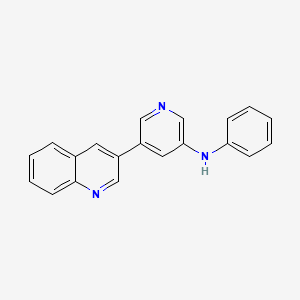

3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-

Description

Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemical Science

Polycyclic aromatic nitrogen heterocycles (PANHs), also known as azaarenes, are compounds in which one or more carbon atoms in a polycyclic aromatic hydrocarbon (PAH) structure are replaced by a nitrogen atom. nih.gov This substitution fundamentally alters the molecule's electronic distribution, polarity, and hydrogen bonding capabilities, leading to a wide range of chemical and biological properties. wikipedia.org

The significance of PANHs spans multiple scientific disciplines:

Medicinal Chemistry: Nitrogen heterocycles are considered "privileged structures" in drug discovery. researchgate.net Approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. mdpi.com Their ability to engage in specific hydrogen bonding and electrostatic interactions with biological targets like enzymes and nucleic acids makes them ideal scaffolds for designing new therapeutic agents. mdpi.com Prominent examples include anticancer, antimalarial, and antibacterial drugs. rsc.orgorientjchem.org

Materials Science: The unique electronic properties of PANHs make them valuable in the development of organic materials. They are used as building blocks for organic light-emitting diodes (OLEDs), sensors, dyes, and corrosion inhibitors. mdpi.com

Agrochemicals: Many successful herbicides and pesticides are based on nitrogen-containing heterocyclic structures, highlighting their importance in agriculture. sciencedaily.comijnrd.org

Environmental Science: Azaarenes are naturally present in fossil fuels and are by-products of various combustion processes. nih.gov Their detection and study are crucial for understanding environmental impact and for forensic oil spill identification. nih.gov

The versatility and broad applicability of these compounds ensure that research into their synthesis and functionalization remains a vibrant and critical area of contemporary chemical science. rsc.org

| Examples of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) | Core Structure(s) | Field of Significance |

| Quinine (B1679958) | Quinoline (B57606) | Medicinal Chemistry (Antimalarial) researchgate.netrsc.org |

| Carbazole | Carbazole | Materials Science, Medicinal Chemistry mdpi.com |

| Acridine | Acridine | Dyes, Medicinal Chemistry |

| Phenanthroline | Phenanthroline | Analytical Chemistry (Metal Chelator) |

| Benzimidazole | Benzimidazole | Medicinal Chemistry (Antiparasitic) |

The Context of N-Phenyl-5-(3-quinolinyl)-3-Pyridinamine within Advanced Heterocyclic Chemistry

The compound 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- represents a sophisticated molecular architecture that combines three key heterocyclic and aromatic moieties: a central pyridinamine core, a phenyl group, and a quinoline substituent. This structure is emblematic of a modern strategy in medicinal and materials chemistry where well-established chemical scaffolds are hybridized to create novel molecules with potentially enhanced or entirely new properties.

Pyridinamine Core: The pyridine (B92270) ring is a fundamental six-membered nitrogen heterocycle found in numerous natural products and pharmaceuticals. nih.gov Its derivatives are central to drug design, offering a versatile template that can be readily functionalized. ijnrd.org The amine substitution (forming a pyridinamine) provides a key point for further chemical modification and interaction with biological targets.

Quinoline Substituent: Quinoline, a fused system of benzene (B151609) and pyridine rings, is a renowned pharmacophore. nih.gov The quinoline scaffold is the basis for a multitude of drugs, most famously antimalarials like quinine and chloroquine (B1663885), but also anticancer and antibacterial agents. rsc.orgwikipedia.org Its inclusion in a larger molecule is a deliberate design choice to impart specific biological activities.

N-phenyl Group: The attachment of a phenyl group to the amine (forming an N-phenylamine or diphenylamine-like linkage) adds steric bulk and modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its binding affinity and pharmacokinetic profile.

The synthesis of a complex molecule like N-phenyl-5-(3-quinolinyl)-3-pyridinamine falls within the domain of advanced heterocyclic chemistry, which seeks to develop efficient and innovative methods for constructing functionalized heterocycles. rsc.org Such hybrid molecules are investigated for their potential as kinase inhibitors, anticancer agents, or as functional materials, leveraging the combined properties of their constituent parts.

Historical Context and Evolution of Research on Pyridine and Quinoline Scaffolds

The development of modern heterocyclic chemistry is deeply rooted in the 19th-century study of coal tar, a rich source of aromatic compounds. The histories of pyridine and quinoline are intertwined with this industrial byproduct and the subsequent growth of synthetic organic chemistry.

Quinoline: Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.orgiipseries.org Its chemical structure, a fusion of a benzene and a pyridine ring, was elucidated later. The latter half of the 19th century saw the development of several foundational synthetic methods that are still recognized today, including the Skraup synthesis (1880) and the Friedländer synthesis (1882). rsc.orgiipseries.org A pivotal moment for quinoline chemistry was the isolation of the antimalarial alkaloid quinine from cinchona bark in 1820. researchgate.net This discovery spurred intense research, culminating in the synthesis of highly effective quinoline-based antimalarial drugs like chloroquine in the 1940s, cementing the quinoline scaffold's status as a "privileged" structure in medicinal chemistry. researchgate.net

Pyridine: While impure pyridine was likely produced by early alchemists, its first documented isolation and characterization is credited to Scottish scientist Thomas Anderson in 1849, also from an organic source (animal bone oil). wikipedia.org Its synthesis from coal tar began in the 1920s. nih.gov The development of systematic synthetic routes was crucial for advancing its chemistry. Key among these was the Hantzsch pyridine synthesis, reported in 1881, which provided a versatile method for creating a wide range of substituted pyridine derivatives. wikipedia.org Later, in 1924, Aleksei Chichibabin developed an efficient industrial-scale synthesis. wikipedia.org The discovery of the pyridine ring within essential biomolecules like niacin (Vitamin B3) and its role as a fundamental building block in countless drugs has driven continuous innovation in its synthesis and application. nih.gov

The evolution of research on these scaffolds has progressed from simple isolation and characterization to the development of sophisticated, stereoselective synthetic methodologies that allow for the precise construction of complex, multi-functionalized molecules like 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-. rsc.org

| Key Milestone | Year | Significance |

| Isolation of Quinine | 1820 | Established the biological importance of the quinoline scaffold. researchgate.net |

| First Isolation of Quinoline | 1834 | Discovery of the parent quinoline heterocycle by F. F. Runge. wikipedia.orgiipseries.org |

| First Isolation of Pyridine | 1849 | Discovery of the parent pyridine heterocycle by Thomas Anderson. wikipedia.org |

| Skraup Quinoline Synthesis | 1880 | Development of a fundamental method for quinoline synthesis. iipseries.org |

| Hantzsch Pyridine Synthesis | 1881 | Development of a versatile method for synthesizing substituted pyridines. wikipedia.org |

| Friedländer Quinoline Synthesis | 1882 | Another key named reaction for quinoline scaffold construction. rsc.org |

| Chichibabin Pyridine Synthesis | 1924 | Enabled large-scale industrial production of pyridine. wikipedia.org |

| Development of Chloroquine | 1940s | Demonstrated the power of synthetic quinoline derivatives in medicine. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

767342-25-6 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-phenyl-5-quinolin-3-ylpyridin-3-amine |

InChI |

InChI=1S/C20H15N3/c1-2-7-18(8-3-1)23-19-11-17(12-21-14-19)16-10-15-6-4-5-9-20(15)22-13-16/h1-14,23H |

InChI Key |

HTGVDISXOQWYFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Advanced Synthetic Strategies for N Phenyl 5 3 Quinolinyl 3 Pyridinamine and Its Analogues

Retrosynthetic Analysis and Key Precursors for the Pyridinamine-Quinoline Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. actascientific.com For N-phenyl-5-(3-quinolinyl)-3-pyridinamine (Target Molecule I ), two primary disconnection points are the C-C bond between the pyridine (B92270) and quinoline (B57606) rings and the C-N bond between the pyridine ring and the phenyl group.

Figure 1: Retrosynthetic Analysis of N-Phenyl-5-(3-quinolinyl)-3-Pyridinamine

This flowchart illustrates two primary retrosynthetic pathways for the target molecule, identifying key precursors for its synthesis.

This analysis leads to two main synthetic routes:

Route 1: Formation of the C-N bond in the final step. This involves the coupling of a 3-amino-5-(3-quinolinyl)pyridine intermediate with a phenyl halide or equivalent. The key intermediate, 3-amino-5-(3-quinolinyl)pyridine, can be synthesized by coupling a 3-amino-5-halopyridine with a quinoline-3-yl organometallic reagent.

Route 2: Formation of the C-C bond in the final step. This strategy involves coupling a 5-halo-N-phenyl-3-pyridinamine intermediate with a quinoline-3-yl organometallic species, such as quinoline-3-boronic acid. The pyridinamine precursor is accessible through the reaction of a 3,5-dihalopyridine with aniline (B41778), followed by selective functionalization.

Key precursors identified through this analysis include 3,5-dihalopyridines, 3-aminopyridine, aniline, and 3-functionalized quinolines (e.g., 3-bromoquinoline (B21735) or quinoline-3-boronic acid). The choice of strategy often depends on the availability of starting materials and the desired efficiency of the synthetic sequence. actascientific.comresearchgate.net

Modern Coupling Reactions in the Construction of Aryl-Pyridinamine-Quinoline Systems

The construction of the aryl-aryl and aryl-amine linkages in the target molecule relies heavily on transition-metal-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis. nih.gov

Palladium-catalyzed reactions are highly effective for forming C-C and C-N bonds. nih.govsci-hub.se

Suzuki-Miyaura Coupling: This is a versatile method for forming the C5-C3' bond between the pyridine and quinoline rings. The reaction typically involves a halide (e.g., 5-bromo-N-phenyl-3-pyridinamine) and a boronic acid or ester (e.g., quinoline-3-boronic acid) in the presence of a palladium catalyst and a base. The choice of ligands, such as phosphines, is crucial for catalytic efficiency. rsc.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming the N-phenyl C-N bond. nih.gov It can be applied in two ways: coupling aniline with a 3-halo-5-(3-quinolinyl)pyridine or coupling 3-amino-5-(3-quinolinyl)pyridine with a halobenzene. The development of sophisticated catalysts and ligands allows these reactions to proceed under mild conditions with a broad substrate scope. sci-hub.se

| Coupling Reaction | Bond Formed | Reactant 1 | Reactant 2 | Catalyst/Ligand Example |

| Suzuki-Miyaura | Pyridine(C5)-Quinoline(C3) | 5-Bromo-N-phenyl-3-pyridinamine | Quinoline-3-boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) |

| Buchwald-Hartwig | Pyridine(C3)-N(Phenyl) | 3-Bromo-5-(3-quinolinyl)pyridine | Aniline | Pd₂(dba)₃ / Xantphos |

This interactive table outlines the application of key palladium-catalyzed reactions for the synthesis of the target framework.

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic and cost-effective alternative to palladium for C-N bond formation. researchgate.net This method involves coupling an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. Recent advancements have led to the development of more efficient copper/ligand systems that operate under milder conditions. scispace.comnih.gov For the synthesis of N-phenyl-5-(3-quinolinyl)-3-pyridinamine, a copper-catalyzed amination could be employed to couple 3-bromo-5-(3-quinolinyl)pyridine with aniline. The use of ligands like 1,2-diols or N,N-donor Schiff bases can significantly accelerate the reaction rate and improve yields. scispace.comnih.gov

Direct arylation via C-H activation represents a more atom- and step-economical approach by avoiding the pre-functionalization of starting materials (e.g., conversion to halides or organometallics). rsc.org In this context, one could envision the synthesis of the target molecule through:

Direct C-H arylation of the pyridine ring: A rhodium(I) or palladium(II) catalyst could be used to directly couple a quinoline derivative at the C-5 position of N-phenyl-3-pyridinamine. nih.govnih.gov While regioselectivity can be a challenge, directing groups or the inherent electronic properties of the substrate can guide the reaction to the desired position. nih.govresearchgate.net

Remote C-H amination of the quinoline ring: While less direct for this specific target, methods for C-H amination are emerging. For instance, copper-catalyzed protocols have been developed for the remote C-H amination at the C5 position of 8-aminoquinoline (B160924) scaffolds. researchgate.net

These methods are at the forefront of synthetic chemistry and offer greener, more efficient routes to complex molecules by reducing the number of synthetic steps and waste generation. rsc.orgnih.gov

Multi-Component and Convergent/Divergent Synthetic Strategies for Structural Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.orgnih.govsemanticscholar.org A plausible MCR approach for the pyridinamine-quinoline framework could involve a one-pot reaction of a quinoline-containing aldehyde, an aniline derivative, and a suitable C2 or C3 building block to construct the central pyridine ring, a strategy analogous to the Hantzsch pyridine synthesis. lnu.edu.cnresearchgate.net Such strategies offer significant advantages in creating libraries of analogues for structure-activity relationship studies. rsc.org

Convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, is often more efficient for complex targets than a linear approach. The retrosynthetic pathways discussed in section 2.1 are inherently convergent. A divergent strategy could also be employed, where a common intermediate, such as 3-amino-5-bromo-pyridine, is used to generate a variety of analogues by reacting it with different quinoline derivatives and different anilines in the final steps.

Optimization of Reaction Conditions and Stereochemical Control in Synthesis

The success of any synthetic strategy hinges on the careful optimization of reaction conditions. For the cross-coupling reactions described, key parameters include the choice of catalyst, ligand, base, solvent, and temperature. researchgate.netresearchgate.net For instance, in a Suzuki-Miyaura coupling, a systematic screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., PPh₃, SPhos, XPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., dioxane, toluene, DMF/water) is often necessary to maximize the yield and minimize side products. organic-chemistry.org

Table 1: Example of Reaction Optimization Parameters for a Generic Suzuki Coupling

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 110 | 45 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Toluene | 110 | 78 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 92 |

| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF/H₂O | 90 | 85 |

This table illustrates a typical optimization process for a cross-coupling reaction, showing how variations in catalyst, ligand, base, and solvent can significantly impact product yield.

While the target molecule, N-phenyl-5-(3-quinolinyl)-3-pyridinamine, is achiral, stereochemical control would become critical in the synthesis of analogues bearing stereocenters. In such cases, the use of chiral ligands in asymmetric catalysis would be necessary to control the stereochemical outcome of the reaction.

Rigorous Spectroscopic Characterization Methodologies for Structural Elucidation of N Phenyl 5 3 Quinolinyl 3 Pyridinamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. For a molecule with multiple aromatic rings and heteroatoms such as N-phenyl-5-(3-quinolinyl)-3-pyridinamine, advanced one-dimensional and two-dimensional NMR experiments are indispensable. durham.ac.uk

Two-dimensional (2D) NMR techniques are crucial for deciphering the complex proton and carbon environments of N-phenyl-5-(3-quinolinyl)-3-pyridinamine by revealing through-bond and through-space correlations.

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within each of the three aromatic rings (phenyl, pyridine (B92270), and quinoline). It would allow for the sequential assignment of adjacent protons on each ring system, for instance, tracing the connectivity from H-2 to H-4 on the pyridine ring or from H-5 to H-8 on the quinoline (B57606) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of all protonated carbon atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule. For example, NOE correlations could be observed between protons on the phenyl ring and protons on the pyridine ring, indicating their spatial proximity.

The chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of each nucleus.

¹H and ¹³C NMR: The analysis of proton and carbon chemical shifts allows for the identification of the different ring systems. Protons and carbons in the electron-deficient pyridine and quinoline rings are expected to resonate at a lower field (higher ppm) compared to those in the phenyl ring. researchgate.net The substitution pattern significantly influences the chemical shifts; for example, the carbon atom attached to the nitrogen (C-3 of pyridine) will be deshielded. researchgate.net Based on analogous structures, the expected chemical shifts can be predicted. rsc.orgrsc.org

| Nucleus | Ring System | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H | Quinoline | 7.5 - 9.0 | Aromatic protons in an electron-deficient heterocyclic system. |

| ¹H | Pyridine | 7.0 - 8.5 | Aromatic protons influenced by the nitrogen heteroatom and substituents. |

| ¹H | Phenyl | 6.8 - 7.5 | Typical range for protons on a substituted benzene (B151609) ring. |

| ¹H | N-H | ~5.0 - 9.0 (broad) | Amine proton, position is solvent and concentration dependent. |

| ¹³C | Quinoline | 120 - 150 | Aromatic carbons in a fused heterocyclic system. ualberta.ca |

| ¹³C | Pyridine | 110 - 155 | Carbons are deshielded by the nitrogen atom. rsc.org |

| ¹³C | Phenyl | 115 - 145 | Typical range for a substituted benzene ring. |

¹⁵N NMR: Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. Although it has low natural abundance, techniques like ¹H-¹⁵N HMBC can be used. researchgate.net The chemical shifts of the pyridine and quinoline nitrogen atoms are expected to be in the characteristic range for azines. nih.govresearchgate.net The amine nitrogen will appear at a significantly different chemical shift, allowing for clear differentiation of the three nitrogen environments within the molecule. mdpi.com

The spin-spin coupling constants (J-values) between adjacent protons (³JHH) are critical for confirming the substitution patterns on the aromatic rings. durham.ac.uk For example, ortho-coupling (typically 7-9 Hz), meta-coupling (2-3 Hz), and para-coupling (0-1 Hz) are distinct and allow for the unambiguous assignment of isomers. In the quinoline and pyridine fragments, the coupling constants between protons provide definitive evidence of their relative positions. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). mdpi.com For N-phenyl-5-(3-quinolinyl)-3-pyridinamine, the expected molecular formula is C₂₀H₁₅N₃.

Calculated Exact Mass: 309.1266 g/mol

Confirmation: HRMS analysis would yield an experimental mass very close to the calculated value, confirming the molecular formula and ruling out other possibilities with the same nominal mass. mdpi.com

Fragmentation: Mass spectrometry also provides structural information through fragmentation patterns. The molecular ion peak [M+H]⁺ would be observed, and fragmentation would likely involve the cleavage of the C-N and C-C bonds connecting the ring systems. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Key expected vibrational modes for N-phenyl-5-(3-quinolinyl)-3-pyridinamine include:

N-H Stretch: A characteristic band for the secondary amine group is expected in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretch: Multiple sharp bands are expected above 3000 cm⁻¹. scialert.net

C=C and C=N Stretches: A series of strong bands in the 1400-1650 cm⁻¹ region corresponds to the stretching vibrations within the quinoline, pyridine, and phenyl aromatic rings. rsc.orgscialert.net

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretching | 3000 - 3100 | Aryl C-H |

| Aromatic C=C/C=N Stretching | 1400 - 1650 | Pyridine, Quinoline, Phenyl Rings |

| C-N Stretching | 1250 - 1350 | Aryl Amine |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Aryl C-H |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of conjugated systems. rsc.orguncw.edu The extensive π-system of N-phenyl-5-(3-quinolinyl)-3-pyridinamine is expected to give rise to distinct absorption and emission spectra.

UV-Vis Spectroscopy: The UV-Vis spectrum would be characterized by strong absorption bands corresponding to π → π* transitions within the aromatic systems. researchgate.net The conjugation between the three rings is expected to result in absorption maxima at longer wavelengths (bathochromic shift) compared to the individual, unsubstituted parent heterocycles. researchgate.net Weaker n → π* transitions, associated with the nitrogen lone pairs, may also be observed. nih.gov

Fluorescence Spectroscopy: Molecules with extensive aromatic conjugation often exhibit fluorescence. researchgate.net Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound may emit light at a longer wavelength. The fluorescence spectrum, including the emission maximum and quantum yield, provides valuable information about the electronic structure of the excited state and the potential of the compound for applications in materials science or as a fluorescent probe.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Information regarding the single-crystal X-ray diffraction analysis of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- is not available in the reviewed literature. To date, no crystallographic data, including unit cell parameters, space group, and detailed molecular geometry for this compound, has been publicly reported.

Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy, Electron Paramagnetic Resonance for Metal Complexes)

There is no available research detailing the use of specialized spectroscopic techniques such as Mössbauer spectroscopy or Electron Paramagnetic Resonance (EPR) for the characterization of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- or its potential metal complexes. Such studies would be contingent on the synthesis and isolation of appropriate paramagnetic species or iron-containing complexes, which have not been reported.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that focuses on the computational and theoretical chemistry of the compound "3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-".

Therefore, it is not possible to provide an article with detailed research findings, data tables, and scientifically accurate content as requested in the outline. Generating such an article without published data would require speculation and fabrication of scientific results, which falls outside the scope of providing factual and accurate information.

Further research on this specific compound is needed before a detailed analysis of its computational and theoretical chemistry can be presented.

Computational and Theoretical Chemistry Insights into N Phenyl 5 3 Quinolinyl 3 Pyridinamine

Ligand Design and Theoretical Structure-Activity Relationship (SAR) Studies

While direct computational and theoretical studies on N-phenyl-5-(3-quinolinyl)-3-pyridinamine are not extensively available in published literature, its core structural components—a quinoline (B57606) ring, a central pyridine (B92270) core, and an N-phenylamine group—are prevalent scaffolds in a multitude of biologically active agents, particularly kinase inhibitors. Computational methods such as pharmacophore modeling and molecular docking are instrumental in rational drug design, allowing for the elucidation of key molecular determinants for interaction with a biological target and guiding the design of more potent derivatives. By analyzing analogous structures, a theoretical framework for the ligand design and structure-activity relationship (SAR) of N-phenyl-5-(3-quinolinyl)-3-pyridinamine can be constructed, often targeting the ATP-binding pocket of protein kinases like VEGFR-2, Aurora Kinase, or PI3K.

Pharmacophore modeling is a crucial first step in ligand design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For kinase inhibitors sharing the quinoline-pyridine scaffold, a common pharmacophore model often includes hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic features. A hypothetical pharmacophore model for a kinase target, based on the N-phenyl-5-(3-quinolinyl)-3-pyridinamine scaffold, would likely consist of features mapping to the key functionalities of the molecule.

The quinoline and pyridine nitrogen atoms typically serve as hydrogen bond acceptors (HBA), interacting with backbone amide protons in the hinge region of a kinase. The secondary amine acts as a crucial hydrogen bond donor (HBD). The three aromatic rings (quinoline, pyridine, and phenyl) provide hydrophobic and aromatic (AR) features that engage in van der Waals and pi-pi stacking interactions within the active site.

Table 1: Hypothetical Pharmacophore Features for N-Phenyl-5-(3-quinolinyl)-3-Pyridinamine This table is generated based on common features of kinase inhibitors with similar scaffolds.

| Feature ID | Feature Type | Mapped Moiety |

| HBA 1 | Hydrogen Bond Acceptor | Quinoline Ring Nitrogen |

| HBA 2 | Hydrogen Bond Acceptor | Pyridine Ring Nitrogen |

| HBD 1 | Hydrogen Bond Donor | Amine Linker (-NH-) |

| AR 1 | Aromatic Ring | Quinoline Ring System |

| AR 2 | Aromatic Ring | Central Pyridine Ring |

| AR 3 | Aromatic Ring | Terminal Phenyl Ring |

To investigate the SAR of this scaffold, a molecular docking simulation can be theorized, placing N-phenyl-5-(3-quinolinyl)-3-pyridinamine and a series of its virtual derivatives into the ATP-binding site of a representative protein kinase. Such studies reveal how specific substitutions on the core structure can enhance or diminish binding affinity. The binding energy and interactions of the parent compound serve as a baseline for evaluating designed analogs.

A theoretical SAR study would explore modifications across the three main components of the molecule:

Quinoline Ring: Substitutions on the quinoline ring can modulate interactions in the deeper regions of the ATP pocket. For instance, introducing a small hydrophobic group like a methyl or a halogen at the C6 or C7 position could enhance van der Waals contacts.

Central Pyridine Ring: The orientation of the nitrogen atom in this ring is critical for hinge-binding interactions. Altering its position could significantly impact the foundational hydrogen bonds necessary for potent inhibition.

Terminal Phenyl Ring: This "solvent-exposed" region is often a prime target for modification to improve potency and selectivity. Adding electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho, meta, or para positions can influence electronic properties and create new interaction points. For example, a para-substituent might extend into a solvent channel or a nearby sub-pocket.

The findings from such a theoretical study can be summarized to guide the synthesis of next-generation inhibitors. The table below presents hypothetical docking scores for a series of designed analogs, illustrating a potential SAR profile. A more negative docking score typically indicates a stronger predicted binding affinity.

Table 2: Theoretical SAR Data for Designed Analogs of N-Phenyl-5-(3-quinolinyl)-3-Pyridinamine Docking scores are hypothetical and for illustrative purposes to demonstrate SAR principles derived from studies on analogous compounds.

| Compound ID | Modification (Compared to Parent Compound) | Theoretical Docking Score (kcal/mol) | Predicted Key Interaction Changes |

| Parent | N-phenyl-5-(3-quinolinyl)-3-pyridinamine | -8.5 | Baseline H-bonds (Hinge), Aromatic Stacking |

| A-1 | 6-Chloro on Quinoline Ring | -8.9 | Enhanced hydrophobic interaction in pocket. |

| A-2 | 7-Methoxy on Quinoline Ring | -9.2 | Potential for new H-bond with nearby residue. |

| B-1 | 4-Fluoro on Phenyl Ring | -9.5 | Favorable halogen bond or hydrophobic interaction. |

| B-2 | 4-Trifluoromethyl on Phenyl Ring | -9.1 | Strong electron-withdrawing effect; potential for specific hydrophobic interactions. |

| B-3 | 3-Methoxy on Phenyl Ring | -8.7 | Minimal change; substituent may not engage key residues. |

| B-4 | 4-Amino on Phenyl Ring | -9.8 | New H-bond donor feature extends into solvent-exposed region, potentially interacting with water or residue. |

These computational insights suggest that the N-phenyl-5-(3-quinolinyl)-3-pyridinamine scaffold is a promising starting point for inhibitor design. The theoretical SAR indicates that potency can likely be enhanced by strategic substitutions on the quinoline and terminal phenyl rings to optimize hydrophobic, electrostatic, and hydrogen-bonding interactions within the target's active site.

Reactivity Profiles and Chemical Derivatization of the 3 Pyridinamine, N Phenyl 5 3 Quinolinyl Scaffold

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270), Phenyl, and Quinoline (B57606) Moieties

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. However, the reactivity of the three rings in the target scaffold towards electrophiles varies significantly.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes the ring strongly deactivated towards electrophilic attack, much less reactive than benzene (B151609). libretexts.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, halogenation), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring. libretexts.orgrsc.org When these reactions are forced to occur under harsh conditions, substitution typically takes place at the 3-position (meta to the nitrogen), which is the least deactivated position. libretexts.org

The quinoline moiety contains two fused rings: a pyridine-like ring and a benzene-like ring. Similar to pyridine, the heterocyclic part of quinoline is deactivated towards electrophilic attack. Consequently, EAS reactions on quinoline preferentially occur on the carbocyclic (benzene) ring. libretexts.org Substitution typically yields a mixture of products, with the electrophile adding at the 5- and 8-positions. libretexts.org

In contrast, the N-phenyl group is activated towards EAS. The secondary amine linking it to the pyridine ring acts as an electron-donating group, increasing the electron density of the phenyl ring, particularly at the ortho and para positions. Therefore, electrophilic substitution is expected to occur preferentially at these positions.

The predicted regioselectivity for EAS on the scaffold is summarized in the table below.

| Ring System | Predicted Reactivity towards EAS | Most Likely Position(s) of Substitution | Rationale |

| Pyridine | Strongly Deactivated | C-3 (relative to the amine) | The nitrogen atom is electron-withdrawing, deactivating the ring, especially at the C-2, C-4, and C-6 positions. libretexts.org |

| Quinoline | Moderately Deactivated | C-5 and C-8 | Substitution occurs on the more electron-rich carbocyclic ring, avoiding the deactivated heterocyclic portion. libretexts.org |

| N-Phenyl | Activated | Ortho and Para to the amine | The amine group is an activating, ortho-, para-director. |

Nucleophilic Substitution Reactions on the Pyridine and Quinoline Rings

The electron-deficient nature of the pyridine and quinoline rings makes them susceptible to nucleophilic aromatic substitution (SNAr). These reactions are particularly facile if a good leaving group (such as a halide) is present at an activated position (ortho or para to the ring nitrogen).

For the unsubstituted 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- scaffold, direct nucleophilic substitution of a hydrogen atom is challenging. However, a specific type of reaction known as Vicarious Nucleophilic Substitution (VNS) can be employed, especially on rings activated by strong electron-withdrawing groups like a nitro group. nih.gov For instance, if a nitro derivative of the quinoline moiety were prepared, it could undergo amination via VNS, where a nucleophile attacks the carbon atom bearing a hydrogen, ortho or para to the nitro group. nih.gov

The general susceptibility of positions on the pyridine and quinoline rings to nucleophilic attack is as follows:

Pyridine Ring: The C-2, C-4, and C-6 positions are the most electron-deficient and thus the most likely sites for nucleophilic attack.

Quinoline Ring: The C-2 and C-4 positions on the heterocyclic ring are the primary sites for nucleophilic substitution.

Functionalization Strategies for Enhanced Chemical Diversity

To explore the chemical space around the 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- core, various functionalization strategies can be employed. These methods focus on introducing new molecular fragments or modifying the existing substituents to generate a library of diverse analogs.

Modern cross-coupling reactions provide powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. Transition metal-catalyzed C-H functionalization is a particularly atom-economical approach for directly forming bonds at previously unfunctionalized positions on pyridine and quinoline rings. nih.govnih.gov For example, rhodium-catalyzed reactions can be used for the alkylation or arylation of pyridines. nih.gov

These methods could potentially be used to append new heterocyclic or aromatic rings to any of the three core structures of the scaffold, assuming appropriate directing groups or reaction conditions are utilized to control regioselectivity.

The N-phenyl and quinolinyl rings can serve as platforms for further modification. Substituents can be introduced onto these rings using the electrophilic substitution reactions discussed in section 5.1. Subsequently, these newly introduced functional groups can be transformed into other moieties. For example, a nitro group could be reduced to an amine, which could then participate in amide bond formation or be converted into a diazonium salt for a wide range of further transformations. Similarly, a bromo substituent introduced via EAS could serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach diverse fragments.

Heterocycle Annulation and Ring Transformations

Heterocycle annulation involves the construction of a new ring fused to an existing one. The 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- scaffold possesses several features that could be exploited for annulation reactions. The secondary amine linker, the pyridine nitrogen, and various C-H bonds on the rings could act as reaction sites.

For instance, the secondary amine could react with bifunctional electrophiles to form a new heterocyclic ring incorporating the N-H group. researchgate.netnih.gov Transition metal-catalyzed C-H activation followed by cyclization with an appropriate coupling partner, such as an alkyne, represents another advanced strategy for building fused systems. rsc.org Such reactions could lead to the formation of complex polycyclic structures with novel topologies, significantly expanding the structural diversity of the core scaffold.

Coordination Chemistry of N Phenyl 5 3 Quinolinyl 3 Pyridinamine As a Ligand

Design Principles for Metal Complexation with N-Heterocyclic Ligands

The design of metal complexes using N-heterocyclic ligands like N-phenyl-5-(3-quinolinyl)-3-pyridinamine is guided by established principles of coordination chemistry. Ligands containing nitrogen and oxygen donor atoms combined with aromatic rings offer extensive possibilities for constructing coordination polymers, which may exhibit useful photochemical and magnetic properties depending on the metal ion used. mdpi.com The presence of multiple nitrogen atoms in distinct aromatic rings (pyridine and quinoline) within the ligand structure allows for versatile coordination behavior. These nitrogen atoms act as Lewis base sites, donating electron pairs to a metal center, which acts as a Lewis acid. The spatial arrangement and electronic properties of these N-donor sites are critical in determining the structure and stability of the resulting metal complexes. The condensed ring systems found in such ligands tend to promote the formation of coordination polymers over simple mononuclear species. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with N-heterocyclic ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol. nih.gov For instance, a general method involves preparing solutions of the ligand and the metal salt in a 2:1 molar ratio and then stirring the reaction mixture to facilitate the separation of the complex, which can then be filtered, washed, and dried. materialsciencejournal.org

Characterization of these newly synthesized complexes is achieved through a combination of analytical and spectroscopic techniques. These include elemental analysis (CHN), Fourier-transform infrared (FTIR) and UV-visible spectroscopy, ¹H and ¹³C nuclear magnetic resonance (NMR), as well as magnetic susceptibility and conductivity measurements. nih.gov X-ray crystallography provides definitive structural elucidation, confirming the geometry around the metal center. jscimedcentral.com

Mononuclear and Polynuclear Complex Formation

The structural complexity of a ligand, particularly the number and location of its donor atoms, dictates whether it will form mononuclear or polynuclear complexes. Ligands with multiple binding sites, such as N-phenyl-5-(3-quinolinyl)-3-pyridinamine, can coordinate to a single metal ion to form a mononuclear complex or bridge between multiple metal centers to create dinuclear or polynuclear structures. nih.gov The formation of these different species can be controlled by adjusting reaction conditions, such as the metal-to-ligand ratio and the choice of metal salt and solvent. nih.gov For example, cobalt(II) carboxylates have been shown to form mononuclear, binuclear, and trinuclear complexes with pyridine (B92270) and quinoline (B57606) ligands depending on the specific reactants and stoichiometry. rsc.org

Stoichiometric and Geometric Considerations in Metal-Ligand Interactions

The stoichiometry of the metal-ligand interaction is a crucial factor that influences the geometry of the resulting complex. For example, mononuclear heteroleptic copper(I) halide complexes have been prepared by reacting a pyridyl-triazole ligand with CuX and PPh₃ in a 1:1:2 molar ratio. rsc.org The coordination number of the metal ion and its electronic configuration are key determinants of the final geometry. Transition metal complexes can adopt various geometries, including octahedral, square planar, and tetrahedral structures. nih.govjscimedcentral.com For instance, nickel(II), with a d⁸ electron configuration, is known to form complexes with all of these structural types. jscimedcentral.com Spectral data can often suggest the geometry; for example, certain Cu(II) complexes are known to exhibit a square planar structure, while other metals might favor a tetrahedral arrangement with the same ligand. nih.gov

Coordination Modes and Binding Sites of the Ligand

N-phenyl-5-(3-quinolinyl)-3-pyridinamine possesses multiple potential coordination sites, primarily the nitrogen atoms of the pyridine and quinoline rings. As a Lewis base, pyridine and its derivatives are widely used as ligands in coordination chemistry. jscimedcentral.com Depending on the reaction conditions and the nature of the metal ion, the ligand can function in several coordination modes. It can act as a monodentate ligand, coordinating through a single nitrogen atom, or as a bidentate or tridentate ligand if multiple nitrogen atoms bind to the same metal center. researchgate.net Furthermore, it can act as a bridging ligand, where the pyridine and quinoline nitrogens coordinate to different metal ions, facilitating the formation of polynuclear structures. For example, some triazole ligands act as bidentate linkers, coordinating to metal ions through a sulfur atom and an amine group. nih.gov

Spectroscopic and Structural Analysis of Metal-Ligand Adducts

The structural characterization of metal-ligand adducts relies heavily on spectroscopic methods and X-ray diffraction analysis.

FTIR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the ligand's characteristic bands, such as the C=N and C=C stretching vibrations of the pyridine and quinoline rings, upon complexation are indicative of metal-ligand bond formation. nih.govnih.gov

UV-Visible Spectroscopy: Electronic absorption spectra provide valuable information about the coordination environment of the metal ion. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π-π* and n-π*) as well as d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands. nih.gov These bands, particularly the d-d transitions, are sensitive to the geometry of the complex. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and confirming its purity. Upon complexation, changes in the chemical shifts of the ligand's protons and carbons can provide insights into the coordination sites and the structure of the complex in solution. nih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.comjscimedcentral.commdpi.com

Below is a table summarizing the analytical techniques used for characterization:

| Technique | Purpose | Information Obtained |

| Elemental Analysis | To determine the empirical formula | Percentage composition of C, H, N |

| FTIR Spectroscopy | To identify functional groups and coordination sites | Shifts in vibrational frequencies of ligand upon complexation |

| UV-Visible Spectroscopy | To study electronic transitions | Information on coordination geometry and metal-ligand interactions |

| NMR Spectroscopy | To determine the structure in solution | Chemical environment of atoms in the ligand and complex |

| X-ray Crystallography | To determine the solid-state structure | Precise bond lengths, angles, and 3D arrangement of atoms |

| Magnetic Susceptibility | To determine the number of unpaired electrons | Insight into the electronic structure and oxidation state of the metal |

| Molar Conductance | To determine the electrolytic nature of the complex | Whether the complex is an electrolyte or non-electrolyte in solution |

Electrochemical Properties and Redox Behavior of Complexes

The electrochemical properties of transition metal complexes are of significant interest due to their relevance in catalysis, sensing, and materials science. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. The resulting voltammograms can reveal the oxidation and reduction potentials of the metal center and/or the ligand.

The coordination of a ligand to a metal ion can significantly alter the redox properties of both species. nih.gov The ligand can stabilize certain oxidation states of the metal, thereby shifting its redox potentials. In some cases, the ligand itself can be redox-active, leading to multi-electron transfer processes. rsc.org For instance, the electrochemical reduction of aqueous pyridinium (B92312) ions has been investigated, confirming the electrochemical activity of pyridine derivatives. nih.gov Coordination frameworks incorporating redox-active ligands can exhibit multifunctionality, such as the ability to switch fluorescence "on" and "off" with the redox state. rsc.org The study of such properties in complexes of N-phenyl-5-(3-quinolinyl)-3-pyridinamine could reveal potential applications in areas like electrocatalysis and the development of molecular switches. nih.gov

Supramolecular Chemistry and Self Assembly of N Phenyl 5 3 Quinolinyl 3 Pyridinamine Architectures

Principles of Non-Covalent Interactions in Supramolecular Assembly

The assembly of N-phenyl-5-(3-quinolinyl)-3-pyridinamine into higher-order structures is dictated by a subtle interplay of various non-covalent forces. These interactions, though individually weak compared to covalent bonds, collectively provide the stability and directionality required to form complex and ordered supramolecular systems.

π-π Stacking Interactions in Multi-Aromatic Systems

Table 1: Representative π-π Stacking Parameters in Analogous Aromatic Systems

| Interacting Rings | Geometry | Centroid-Centroid Distance (Å) | Interaction Energy (kcal/mol) | Reference |

| Phenyl-Pyridine | Parallel-displaced | ~3.5 | -2.5 to -4.0 | depaul.edu |

| Pyridine-Pyridine | Antiparallel-displaced | ~3.6 | -3.97 | Theoretical |

| Quinoline-Quinoline | Parallel-displaced | ~3.4 | Not specified | researchgate.net |

| Pyridine-Quinoline | Offset Stacked | 3.742 | Not specified | mdpi.com |

Hydrogen Bonding and Halogen Bonding Directing Self-Assembly

Hydrogen bonds provide a highly directional and specific mode of interaction that is critical for programming molecular self-assembly. In the context of N-phenyl-5-(3-quinolinyl)-3-pyridinamine, the secondary amine (N-H) group is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine (B92270) and quinoline (B57606) rings act as acceptors. This donor-acceptor pairing can lead to the formation of robust and predictable motifs, such as chains or sheets. In crystal structures of analogous N-phenylpyridin-4-amine, strong N-H···N hydrogen bonds are the primary determinants of the local molecular orientation, leading to the formation of zigzag chains. acs.org These interactions are characterized by specific bond lengths and angles that dictate the geometry of the resulting supramolecular structure. acs.orgnih.gov

Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, offers another powerful tool for directing self-assembly. By introducing halogen substituents (e.g., chlorine, bromine, iodine) onto the quinoline or phenyl rings of the parent molecule, specific and directional I···N, Br···N, or Cl···N interactions can be engineered. nih.gov These interactions are highly directional and their strength can be tuned by changing the halogen atom, providing a refined level of control over the crystal engineering of these systems. mdpi.com In co-crystals of 3-halopyridinium salts, charge-assisted hydrogen bonds and halogen bonds work in concert to define the supramolecular architecture. nih.gov

Table 2: Typical Hydrogen and Halogen Bond Geometries in Related Systems

| Bond Type | Donor-Acceptor Atoms | Distance (D···A) (Å) | Angle (D-H···A) (°) | Reference |

| Hydrogen Bond | N-H···N (pyridine) | 2.9-3.1 | 150-170 | acs.org |

| Hydrogen Bond | C-H···N (pyrimidine) | ~3.4 | ~145 | nih.gov |

| Halogen Bond | C-I···N (pyridine) | <3.5 | >165 | mdpi.com |

| Halogen Bond | C-Br···N (pyridine) | <3.5 | >165 | mdpi.com |

Metal-Ligand Coordination in Directed Supramolecular Structures

The nitrogen atoms in the pyridine and quinoline rings of N-phenyl-5-(3-quinolinyl)-3-pyridinamine are excellent coordination sites for transition metal ions. nih.gov This metal-ligand interaction provides a strong and highly directional bond that can be exploited to assemble molecules into discrete superstructures (like cages or bowls) or extended coordination polymers. acs.orgnih.gov The geometry of the resulting assembly is dictated by the coordination preference of the metal ion (e.g., tetrahedral, square planar, octahedral) and the bite angle of the ligand. jscimedcentral.com For example, palladium(II) ions are known to coordinate with pyridyl and quinolinyl donors to form complex cages and bowls capable of encapsulating guest molecules. acs.orgnih.gov The synthesis of such structures demonstrates a modular approach where the final architecture is programmed by the choice of metal and ligand. nih.gov

Table 3: Illustrative Metal-Ligand Coordination Parameters

| Metal Ion | Ligand Type | Coordination Geometry | M-N Bond Length (Å) | Reference |

| Mn(II) | Pyridyl-Quinoline | Distorted Octahedral/Trigonal Bipyramidal | 2.2-2.4 | nih.gov |

| Pd(II) | Pyridyl | Square Planar | ~2.0 | acs.orgnih.gov |

| Cu(II) | Pyridyl-Quinoline | Not specified | Not specified | mdpi.com |

| Ru(II) | Pyridyl-Quinoline | Distorted Octahedral | 2.0-2.1 | mdpi.com |

Formation of One-Dimensional (1D) and Two-Dimensional (2D) Supramolecular Polymers and Networks

The combination of directional interactions like hydrogen bonding and metal coordination with less directional forces like π-π stacking allows N-phenyl-5-(3-quinolinyl)-3-pyridinamine and its derivatives to form extended 1D and 2D supramolecular polymers and networks. mdpi.com For instance, ligands containing bipyridine units can form supramolecular polymers upon the addition of metal ions, which act as cross-linking agents. depaul.edudepaul.edu Similarly, the use of ditopic ligands incorporating pyridine or quinoline moieties with metal salts can lead to the formation of 2D coordination networks with predictable topologies, such as the common (4,4)-net. mdpi.comsemanticscholar.org The structure and dimensionality of these networks can be tuned by altering the ligand's geometry or the metal's coordination environment. mdpi.comsemanticscholar.org

Controlled Assembly on Surfaces and Interfaces

The self-assembly of functional molecules on solid surfaces is crucial for the development of molecular electronics and sensors. Aromatic amines and N-heterocycles like pyridine and quinoline can form well-ordered self-assembled monolayers (SAMs) on various substrates, most notably gold (Au(111)) and highly oriented pyrolytic graphite (B72142) (HOPG). The assembly is driven by a combination of molecule-substrate interactions and intermolecular forces. For instance, N-heterocyclic carbenes, which share structural similarities with the nitrogenous rings of the title compound, have been shown to form high-density, ordered monolayers on Au(111), with the final structure influenced by factors like deposition temperature and surface coverage. nih.govnih.gov The adsorption of quinoline on graphite oxide surfaces has also been studied, indicating that surface functional groups play a key role in the adsorption behavior. rsc.org Scanning Tunneling Microscopy (STM) is a key technique for visualizing these assemblies, revealing how molecules orient themselves on the surface and pack into ordered domains. nih.govresearchgate.net

Dynamic Covalent and Non-Covalent Architectures

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for error correction and the thermodynamically controlled formation of complex structures. nih.gov Functional groups such as imines (formed from amines and aldehydes) are commonly used in DCC. rsc.org The amine group in N-phenyl-5-(3-quinolinyl)-3-pyridinamine could be utilized in dynamic imine exchange reactions to create adaptive materials and complex molecular architectures. rsc.org This approach allows for the creation of systems that can respond to external stimuli (e.g., changes in pH, temperature, or the presence of a chemical effector), leading to a change in the constitution of the molecular assembly. rsc.org Similarly, dynamic non-covalent architectures can be formed based on the reversible nature of hydrogen bonds or metal-ligand coordination, allowing for the assembly and disassembly of supramolecular structures in response to environmental cues. rsc.org

Advanced Methodologies and Future Research Directions

Chemo- and Regioselective Synthesis via Flow Chemistry and Automated Techniques

The construction of asymmetrically substituted bi-heterocyclic systems such as 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- often requires precise control over the sequence of bond formations to achieve the desired isomer. Traditional batch synthesis can be challenging in this regard, often leading to mixtures of regioisomers that are difficult to separate. Modern approaches involving flow chemistry and automated synthesis platforms offer promising solutions to these challenges.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This fine-tuning can significantly enhance the chemo- and regioselectivity of key synthetic steps, such as the palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) that would be central to assembling the target molecule. For instance, in a potential synthesis, the selective coupling of a 3-amino-5-halopyridine with a quinoline (B57606) boronic acid derivative could be optimized in a flow reactor to minimize side-product formation.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis

| Feature | Batch Synthesis | Flow Chemistry |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. |

| Scalability | Often requires re-optimization for different scales. | More straightforward to scale up by running the system for longer. |

| Safety | Handling of hazardous reagents and intermediates can be risky at scale. | Smaller reaction volumes at any given time enhance safety. |

| Selectivity | Can be challenging to control, leading to isomeric mixtures. | Enhanced control can lead to higher chemo- and regioselectivity. |

In Situ Spectroscopic Monitoring of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols. Traditional methods of analysis, which involve taking aliquots from a reaction mixture at various time points, can be disruptive and may not capture the full picture of transient intermediates. In situ spectroscopic techniques, which monitor the reaction as it happens, provide a wealth of real-time data on the concentrations of reactants, intermediates, and products.

For the synthesis of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-, which would likely involve transition metal-catalyzed cross-coupling reactions, techniques such as in situ Raman spectroscopy and mass spectrometry are particularly valuable. For example, in situ Raman monitoring of a Suzuki-Miyaura coupling could provide detailed kinetic data and help elucidate the roles of the catalyst and various additives. researchgate.netresearchgate.net Similarly, real-time monitoring of a Buchwald-Hartwig amination using mass spectrometry can reveal the individual steps of the catalytic cycle, including the formation of key intermediates. uvic.ca This level of detail allows for the rational optimization of reaction conditions to favor the desired product and minimize the formation of byproducts. Automated sampling platforms coupled with online HPLC can also provide detailed temporal profiles for air-sensitive reactions, offering insights into complex kinetics. chemrxiv.org

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Applicability to Target Synthesis |

| Raman Spectroscopy | Vibrational information, kinetics of product formation. | Monitoring the progress of Suzuki or other cross-coupling reactions. researchgate.netresearchgate.net |

| Mass Spectrometry | Identification of intermediates, real-time rate information. | Elucidating the catalytic cycle of Buchwald-Hartwig amination. uvic.ca |

| NMR Spectroscopy | Structural information on reactants, intermediates, and products. | Characterizing key species in the reaction mixture. |

| FTIR Spectroscopy | Functional group analysis, reaction progress. | Tracking the consumption of starting materials and formation of products. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The vast and complex parameter space of organic synthesis presents a significant challenge for traditional, trial-and-error-based optimization. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and predict the outcomes of chemical reactions. nih.goviscientific.org

For a molecule like 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-, ML models can be trained on large datasets of similar reactions to predict key outcomes such as yield and regioselectivity. princeton.eduresearchgate.netrsc.org For instance, a random forest algorithm could be used to predict the optimal catalyst and ligand combination for a specific Buchwald-Hartwig C-N coupling, even in the presence of potentially inhibiting functional groups. princeton.edu These predictive models can significantly reduce the number of experiments required to develop a high-yielding and selective synthesis. nih.gov

Development of Novel Analytical Separation Techniques for Complex Mixtures

The synthesis of multi-functional heterocyclic compounds can often result in complex mixtures containing the desired product, starting materials, byproducts, and isomers. The separation and purification of the target compound from these mixtures is a critical, and often challenging, step.

Traditional chromatographic techniques may not always be sufficient for separating structurally similar isomers. Consequently, there is ongoing research into the development of novel analytical separation techniques. For mixtures containing pyridine (B92270) and quinoline derivatives, methods such as pH-zone-refining counter-current chromatography have shown success in separating novel pyridine derivatives from synthetic mixtures. nih.gov This technique utilizes a continuous liquid-liquid extraction process to achieve high-purity separations.

Another promising approach involves the use of ionic liquids for the extractive removal of pyridine and quinoline compounds from organic mixtures. mdpi.com The selectivity of the extraction can be tuned by modifying the structure of the ionic liquid. Furthermore, for compounds that may exist as stable atropisomers due to restricted rotation around a single bond, specialized chiral separation techniques are necessary. The development of methods for the enantioselective synthesis and separation of furan (B31954) and pyridine atropisomers highlights the growing interest in controlling and isolating these unique stereoisomers. anr.fr As the complexity of synthetic targets increases, the development of these advanced separation methodologies will be crucial for obtaining pure compounds for further study and application.

Conclusion and Outlook

Summary of Key Academic Contributions

A comprehensive search of academic and chemical databases indicates that there are no significant, publicly available research contributions specifically focused on 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-. The scientific community has yet to publish detailed investigations into its synthesis, characterization, or potential applications. While the individual components—pyridinamine, N-phenyl, and quinolinyl groups—are prevalent in a vast number of reported molecules with diverse biological and physical properties, their specific combination in this arrangement has not been the subject of dedicated academic inquiry. This lack of data underscores the novelty of the compound and highlights a gap in the current body of chemical knowledge.

Unaddressed Research Challenges and Open Questions

The primary and most fundamental unaddressed challenge concerning N-phenyl-5-(3-quinolinyl)-3-pyridinamine is its very synthesis and characterization. The absence of published synthetic routes presents an immediate hurdle for any researcher wishing to investigate its properties. Key open questions that emerge from this information gap include:

Synthetic Accessibility: What are the most efficient and viable synthetic pathways to construct the N-phenyl-5-(3-quinolinyl)-3-pyridinamine scaffold? Can established cross-coupling methodologies be effectively employed to forge the crucial carbon-carbon and carbon-nitrogen bonds?

Physicochemical Properties: Once synthesized, what are the fundamental physicochemical characteristics of this compound? Data regarding its solubility, stability, and electronic properties are entirely speculative at this point.

Structural and Conformational Analysis: What is the three-dimensional structure and preferred conformation of the molecule? Understanding the spatial relationship between the pyridine (B92270), phenyl, and quinoline (B57606) rings is crucial for predicting its interaction with biological targets or its performance in material applications.

Biological Activity: Does the unique combination of these three heterocyclic and aromatic systems impart any significant biological activity? Its structural motifs are present in many kinase inhibitors and other therapeutic agents, yet the specific activity profile of this compound remains unknown.

These unanswered questions represent a significant opportunity for foundational research in synthetic and medicinal chemistry.

Future Trajectories for Research on N-Phenyl-5-(3-quinolinyl)-3-Pyridinamine in Advanced Chemistry

The future of research on N-phenyl-5-(3-quinolinyl)-3-pyridinamine is entirely open-ended and holds potential for several exciting avenues in advanced chemistry. The initial and most critical trajectory will be the development and optimization of a reliable synthetic protocol. Following a successful synthesis, a cascade of research opportunities will become accessible:

Medicinal Chemistry Exploration: A primary focus would be the evaluation of its bioactivity. Given the prevalence of pyridine and quinoline scaffolds in drug discovery, this compound could be screened against a wide range of biological targets, such as protein kinases, to identify potential therapeutic applications.

Materials Science Applications: The extended π-conjugated system formed by the interconnected aromatic rings suggests potential for applications in materials science. Future research could explore its utility as an organic light-emitting diode (OLED) material, a component in photovoltaic devices, or as a novel sensor.

Catalysis: The nitrogen atoms within the pyridine and quinoline rings could serve as coordination sites for metal ions, opening up possibilities for its use as a ligand in catalysis.

The table below outlines potential research directions and the key data points that would need to be established.

| Research Trajectory | Key Objectives | Potential Data to be Generated |

| Synthetic Chemistry | Develop and optimize a scalable synthesis. | Reaction yields, optimal reaction conditions, purification methods. |

| Chemical Characterization | Confirm the structure and purity of the compound. | NMR, Mass Spectrometry, IR, and Elemental Analysis data. |

| Physicochemical Profiling | Determine fundamental physical and chemical properties. | Solubility, melting point, pKa, logP, and thermal stability. |

| Biological Screening | Investigate potential therapeutic applications. | In vitro and in vivo activity against various biological targets. |

| Materials Science Evaluation | Assess its suitability for advanced material applications. | Photophysical properties (absorption, emission), and electronic properties. |

Q & A

Q. What are the recommended synthetic routes for 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-, and how can intermediates be characterized?

A common approach involves functionalizing quinoline and pyridine scaffolds via coupling reactions. For example, analogous compounds were synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution to attach arylpiperazine groups to the quinolinyl core . Post-synthesis, intermediates are characterized via LC-MS for purity and NMR (¹H/¹³C) for structural confirmation. Yield optimization may require adjusting reaction temperature, solvent polarity, or catalyst loading .

Q. What safety protocols are critical when handling this compound in the lab?

The compound’s structural analogs exhibit acute toxicity and skin/eye irritation hazards . Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. Which analytical techniques are suitable for verifying its structural integrity?

- HPLC : Assess purity (>95% recommended for pharmacological studies).

- Spectroscopy : FT-IR for functional groups (e.g., amine stretches at ~3300 cm⁻¹), and UV-Vis for π-π* transitions in aromatic systems.

- XRD : Resolve crystal structures of derivatives, as demonstrated for related oxadiazole-triazole hybrids .

Advanced Research Questions

Q. How can selective dopamine receptor binding (e.g., D3 vs. D2) be evaluated for this compound?

Use radioligand displacement assays with [³H]7-OH-DPAT (D3-selective) and [³H]spiperone (D2-selective). For example, Blass et al. achieved D3 selectivity (>100-fold) by optimizing the arylpiperazine substituent’s steric bulk and electronic profile . Computational docking (e.g., AutoDock Vina) can model interactions with receptor subtypes to guide structural modifications .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, ligand concentrations). Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., HEK-293T expressing human D3/D2 receptors).

- Dose-Response Curves : Calculate IC₅₀ values across ≥3 independent replicates.

- Meta-Analysis : Cross-reference with structurally similar ligands, noting substituent effects on potency .

Q. What strategies improve synthetic yield of 3-Pyridinamine derivatives?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Catalyst Screening : Pd(OAc)₂/XPhos for Suzuki couplings, achieving >80% yields in related quinolinyl systems .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) to isolate isomers .

Q. How can computational modeling predict metabolic stability of this compound?

Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to:

- Identify metabolic hotspots (e.g., N-methylation sites).

- Predict cytochrome P450 interactions (CYP3A4/2D6).

- Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Methodological Notes

- Receptor Binding Assays : Include non-specific binding controls (e.g., 10 μM haloperidol) to validate specificity .

- Stereochemical Considerations : Chiral intermediates may require asymmetric catalysis (e.g., BINAP ligands) .

- Toxicity Screening : Use zebrafish embryos or in vitro cytotoxicity assays (MTT) for early-stage safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.